4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide

Chemical Biology Drug Discovery Assay Development

Researchers needing a well-characterized phenoxyacetamide reference standard often face purity uncertainties and absent analytical data. This compound provides a definitive solution: • Fully assigned structure with predicted b.p. 583.4±50.0 °C • ≥98% purity, suitable for reliable method development & stability studies • Immediate availability for global dispatch

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 302549-69-5
Cat. No. B6417008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide
CAS302549-69-5
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C19H22N2O3/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(22)21-15-7-5-14(6-8-15)19(20)23/h4-10,12H,11H2,1-3H3,(H2,20,23)(H,21,22)
InChIKeyQKFLCYJNSJOHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide Chemical Identity and Baseline Properties


The compound 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide (CAS 302549-69-5) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a benzamide core linked via an acetamido bridge to a 2-isopropyl-5-methylphenoxy moiety . Its molecular formula is C19H22N2O3, with a molecular weight of 326.4 g/mol and a predicted boiling point of 583.4±50.0 °C at 760 mmHg . A thorough search of the primary literature, patent databases, and authoritative bioactivity repositories did not retrieve any peer-reviewed biological assay data, target engagement profiles, or comparative pharmacological studies for this specific compound .

1
Chemical reference standard for method development
2
Synthetic intermediate for derivatization workflows
3
Non-biological control compound for stability studies

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide Procurement Risk: Analogs Not Interchangeable


In the absence of publicly available quantitative structure-activity relationship (QSAR) data, target-binding profiles, or functional assay results, any assumption of functional equivalence between 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide and other phenoxyacetamide or benzamide derivatives is scientifically unsupported. The specific substitution pattern—combining an isopropyl and a methyl group on the phenoxy ring with a para-substituted benzamide—can profoundly influence physicochemical properties, target recognition, and pharmacokinetic behavior, yet no public evidence defines these parameters . Generic substitution without empirical verification introduces substantial risk of altered or absent biological activity, reinforcing the necessity of compound-specific qualification data before procurement or experimental use .

Bioactivity
No public bioactivity data supports functional equivalence with any phenoxyacetamide or benzamide analog.
Structure
Specific isopropyl-methyl substitution pattern may profoundly alter target recognition vs uncharacterized analogs.
Evidence
Complete absence of target engagement or pharmacological profiles prevents any comparator-based substitution rationale.

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide Differentiation Evidence: Data Gap Analysis


No Public Bioactivity Data for Comparator Analysis

An exhaustive search of the primary literature, patent filings, and major bioactivity databases (BindingDB, ChEMBL, PubChem) yielded zero quantitative biological assay results (e.g., IC50, Ki, EC50) for compound 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide . Therefore, no direct head-to-head comparison, cross-study analysis, or class-level inference can be drawn relative to any structural analog. The compound's bioactivity profile remains entirely uncharacterized in the public domain, representing a fundamental evidence gap that precludes any scientifically grounded claim of differentiation, superiority, or equivalence .

No Public Bioactivity Data
Data to verify
Comparator analysis not determinable
Precludes compound prioritization using public evidence
Exhaustive database search as of April 2026 found zero quantitative results
Chemical Biology Drug Discovery Assay Development

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide Viable Application Scenarios


Analytical Reference Standard or Synthetic Intermediate

Given the absence of any defined biological activity, the only evidence-supported application for 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide is as a well-characterized chemical entity for non-biological purposes. Its fully assigned structure and predicted physicochemical properties (e.g., boiling point of 583.4±50.0 °C ) make it suitable as an analytical reference standard for method development, a synthetic intermediate for further derivatization, or a control compound in chemical stability studies. Any biological investigation would require de novo assay development and profiling, as no public data exists to guide experimental design .

Application
Selection Property
Validation Focus
Analytical Reference Standard
Fully assigned chemical structure
Method development and system suitability
Synthetic Intermediate
Reactive acetamido handle
Derivatization feasibility and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.